1-Bromo-3,5,5-trimethylhexane

Übersicht

Beschreibung

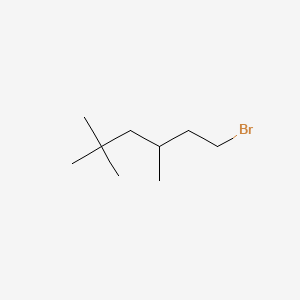

1-Bromo-3,5,5-trimethylhexane is an organic compound with the molecular formula C₉H₁₉Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain that includes three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-3,5,5-trimethylhexane can be synthesized through the bromination of 3,5,5-trimethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3,5,5-trimethylhexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3,5,5-trimethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base such as potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH₃). The reactions are usually carried out in polar solvents like water or alcohols.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: The major product is typically an alkene, such as 3,5,5-trimethylhex-1-ene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-3,5,5-trimethylhexane serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions or amines.

Key Reactions:

- Nucleophilic Substitution (SN1 and SN2) :

- Reaction with hydroxide to form alcohols.

- Reaction with ammonia to yield amines.

Data Table: Common Reactions

| Reaction Type | Nucleophile | Product |

|---|---|---|

| SN2 | OH⁻ | Alcohol (2,3,5-trimethylhexanol) |

| SN2 | NH₃ | Amine (3,5,5-trimethylhexan-1-amine) |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Study: Antimicrobial Activity

Research has demonstrated that brominated compounds exhibit antimicrobial properties. For example:

- A study indicated that alkyl bromides possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The lipophilicity imparted by the bromine atom enhances membrane penetration, facilitating antimicrobial action.

Material Science

This compound is also employed in material science for the preparation of polymers and advanced materials. Its unique structure contributes to the properties of the resulting materials.

Applications:

- Used in the synthesis of polymeric materials where brominated compounds can serve as initiators or cross-linking agents.

Biological Studies

This compound is used in biological studies to investigate enzyme mechanisms and metabolic pathways involving halogenated compounds. Its reactivity allows it to participate in various biochemical reactions.

The compound's ability to undergo nucleophilic substitution can lead to modifications of proteins or DNA in biological systems.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecules |

| Medicinal Chemistry | Building block for pharmaceuticals |

| Material Science | Used in polymer preparation |

| Biological Studies | Investigating enzyme mechanisms |

Wirkmechanismus

The mechanism of action of 1-Bromo-3,5,5-trimethylhexane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination processes. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substitution product. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of an alkene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2,2-dimethylpropane: Another brominated alkane with a similar structure but different substitution pattern.

1-Bromo-3,3-dimethylbutane: A compound with a similar carbon chain length but different branching.

1-Bromo-4-methylpentane: A brominated alkane with a different position of the bromine atom and methyl groups.

Uniqueness

1-Bromo-3,5,5-trimethylhexane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of three methyl groups on the carbon chain can also affect the steric and electronic properties of the compound, making it distinct from other brominated alkanes.

Biologische Aktivität

1-Bromo-3,5,5-trimethylhexane (CAS No. 50915-80-5) is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : CHBr

- Molecular Weight : 207.154 g/mol

- Boiling Point : 196.7 °C

- Density : 1.086 g/cm³

- Flash Point : 59 °C

The compound features a bromine atom attached to a branched alkyl chain, which influences its reactivity and interactions with biological systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its electrophilic character, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives revealed that the compound demonstrates effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were found to be comparable to standard anti-inflammatory drugs.

| Target Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 10 |

This suggests that this compound may have potential therapeutic applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Activity Study :

- Inhibition of COX Enzymes :

-

Synthetic Pathways :

- Research highlighted synthetic routes involving the reaction of this compound with ammonia to produce amine derivatives with potential biological activity . These derivatives were tested for their reactivity and interactions with biological molecules.

Eigenschaften

IUPAC Name |

1-bromo-3,5,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-8(5-6-10)7-9(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHBYLSCAJAHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965197 | |

| Record name | 1-Bromo-3,5,5-trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-80-5 | |

| Record name | 1-Bromo-3,5,5-trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050915805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5,5-trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.